N-(Chloromethylidene)-N-methylmethanaminium chloride
Overview
Description
N-(Chloromethylidene)-N-methylmethanaminium chloride, also known as this compound, is a useful research compound. Its molecular formula is C3H7Cl2N and its molecular weight is 128 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Also known as N-(Chloromethylidene)-N-methylmethanaminium chloride, Vilsmeier reagent, (CHLOROMETHYLENE)DIMETHYLAMMONIUM CHLORIDE, or Arnold’s reagent, (Chloromethylene)dimethyliminium chloride is a compound with a wide range of applications in organic chemistry .
Target of Action
The primary targets of (Chloromethylene)dimethyliminium chloride are β-amino acids and α-aminonitriles . It is used to prepare β-lactams from β-amino acids via carboxyl activation and cyclodehydration . It is also used to convert α-aminonitriles into 4-chloroimidazoles .
Mode of Action
The compound interacts with its targets through a process known as carboxyl activation and cyclodehydration . This interaction results in the formation of β-lactams from β-amino acids and 4-chloroimidazoles from α-aminonitriles .
Biochemical Pathways
The biochemical pathways affected by (Chloromethylene)dimethyliminium chloride involve the formation of β-lactams and 4-chloroimidazoles . The downstream effects of these pathways include the synthesis of various organic compounds, including pharmaceuticals .
Result of Action
The molecular and cellular effects of (Chloromethylene)dimethyliminium chloride’s action include the formation of β-lactams and 4-chloroimidazoles . These compounds have various applications in organic synthesis, including the production of pharmaceuticals .
Action Environment
The action, efficacy, and stability of (Chloromethylene)dimethyliminium chloride can be influenced by environmental factors such as temperature and humidity . It is a moisture-sensitive compound that should be stored at temperatures between 2-8°C . Its reactivity may also be affected by the presence of other substances in the reaction environment .
Biochemical Analysis
Biochemical Properties
It is known to be used in the synthesis of β-Lactams from β-amino acids via carboxyl activation and cyclodehydration . It is also used to convert α-aminonitriles into 4-chloroimidazoles . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Molecular Mechanism
It is known to participate in the synthesis of β-Lactams from β-amino acids via carboxyl activation and cyclodehydration . It is also used to convert α-aminonitriles into 4-chloroimidazoles . The exact binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression are yet to be identified.
Properties
IUPAC Name |
chloromethylidene(dimethyl)azanium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN.ClH/c1-5(2)3-4;/h3H,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVDYSUDFZZPSU-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](=CCl)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7044423 | |
Record name | N-(Chloromethylidene)-N-methylmethanaminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid | |
Record name | Methanaminium, N-(chloromethylene)-N-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
3724-43-4 | |
Record name | (Chloromethylene)dimethylammonium chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3724-43-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dimethylchloromethyliminium chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003724434 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methanaminium, N-(chloromethylene)-N-methyl-, chloride (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | N-(Chloromethylidene)-N-methylmethanaminium chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7044423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloro-N,N-dimethylformiminium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.443 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Chloromethylene dimethylammonium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.773 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(CHLOROMETHYLIDENE)-N-METHYLMETHANAMINIUM CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q39V7G8776 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Q1: What is the molecular formula and weight of the Vilsmeier reagent?
A1: The molecular formula of the Vilsmeier reagent is C3H8ClN. It has a molecular weight of 93.54 g/mol.
Q2: Is there spectroscopic data available for the Vilsmeier reagent?
A2: While routine spectroscopic characterization (NMR, IR) of the Vilsmeier reagent itself is challenging due to its high reactivity, its presence and reactivity are often inferred by the characterization of its reaction products.
Q3: How does the Vilsmeier reagent interact with its targets?
A: The Vilsmeier reagent acts as an electrophile. It interacts with electron-rich substrates, such as activated aromatic compounds, alkenes, and electron-rich heterocycles. The electrophilic carbon atom of the Vilsmeier reagent attacks the electron-rich center of the substrate, forming a new carbon-carbon bond. []
Q4: What are the downstream effects of the Vilsmeier reagent's interaction?
A: The initial attack of the Vilsmeier reagent generates an iminium ion intermediate. This intermediate can undergo various reactions, such as hydrolysis, cyclization, or elimination, depending on the reaction conditions and the nature of the substrate. These reactions can lead to the formation of a wide variety of functional groups, such as aldehydes, ketones, heterocycles, and chlorinated compounds. [, , , ]
Q5: What are some common applications of the Vilsmeier reagent in organic synthesis?
A: The Vilsmeier reagent is widely used for:* Formylation: Introduction of a formyl group (-CHO) into aromatic and heteroaromatic systems. [, , ]* Chlorination: Conversion of alcohols to alkyl chlorides. []* Cyclization: Formation of heterocycles like pyrazoles, oxadiazoles, and quinolines. [, , , , , , ]* Preparation of α-amino acid chlorides: Used in peptide synthesis. [, ]* Synthesis of chromones, isoflavones, and homoisoflavones: From 2-hydroxyacetophenones, deoxybenzoins, and dihydrochalcones. []
Q6: Can you provide an example of a specific reaction mechanism involving the Vilsmeier reagent?
A: In the synthesis of pyrazolopyrimidines from 5-amino-4-thiocyanato-pyrazoles, the Vilsmeier reagent acts as both an electrophile and a dehydrating agent. The proposed mechanism involves a cascade of reactions: acidic-catalyzed dethiocyanation, cyclization, Vilsmeier reaction, ring expansion, and finally, deamination to yield the pyrazolopyrimidine product. []
Q7: What is the significance of the Vilsmeier reagent in the context of green chemistry?
A: Traditional Vilsmeier-Haack reactions often employ toxic reagents like phosphorus oxychloride (POCl3). Recently, researchers have explored the use of bis(trichloromethyl) carbonate (BTC, triphosgene) as a safer alternative for generating Vilsmeier reagents. [, , , , ] Additionally, photochemical approaches using chloroform as a precursor have been developed, offering a more sustainable route to this valuable reagent. []
Q8: How does the Vilsmeier reagent perform under various conditions?
A8: The Vilsmeier reagent is highly reactive and moisture-sensitive. It is typically generated in situ and used immediately. Reactions are generally carried out in dry, aprotic solvents like dichloromethane, chloroform, or 1,2-dichloroethane.
Q9: Have there been any computational studies involving the Vilsmeier reagent?
A9: While specific computational studies focusing solely on the Vilsmeier reagent are limited due to its reactive nature, computational methods are valuable for understanding the mechanisms of Vilsmeier-Haack reactions and predicting regioselectivity in complex substrates.
Q10: How does modifying the structure of the Vilsmeier reagent affect its reactivity?
A: While the classic Vilsmeier reagent is derived from DMF, using different amides can alter its reactivity and selectivity. For example, N-methylformanilide under Vilsmeier conditions led to the formation of a novel tetrahydroacrido[4,5,5a,6-bcd]annulated porphyrin system, highlighting the influence of the aromatic system on the reaction pathway. []
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